1-(4-fluorobenzyl)-N'-(2-(4-fluorophenyl)acetyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the appropriate pyridine and benzyl precursors. The exact method would depend on the specific reactions used to introduce the various functional groups .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the dihydropyridine ring and the fluorobenzyl groups would likely have a significant impact on the compound’s shape and reactivity .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and the other reactants present. The fluorobenzyl groups could potentially undergo reactions with nucleophiles, and the dihydropyridine ring might participate in reactions with electrophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the fluorine atoms might make the compound more lipophilic, which could affect its solubility and its ability to cross biological membranes .Scientific Research Applications
Fluorobenzoyl Protective Groups in Synthesis
Fluorobenzoyl groups, similar in nature to part of the molecule's structure, have been explored for their protective capabilities in carbohydrate and glycopeptide synthesis. These groups have been found to suppress beta-elimination of O-linked carbohydrates, suggesting their utility in enhancing the stability and reactivity of sensitive molecules during synthesis processes (Sjölin & Kihlberg, 2001).
Spectrochemical and Theoretical Approaches for Sensors
Compounds containing acylhydrazone, which are structurally related to the molecule , have been synthesized and characterized for their ability to act as sensors for specific ions, such as fluoride. These applications are crucial for developing sensitive and selective chemical sensors for environmental and biological monitoring (Jemini Jose et al., 2018).
Synthesis and Biological Evaluation of Derivatives
Derivatives of hydrazides and hydrazones, which share functional groups with the compound , have been synthesized and evaluated for their biological activities, including antitubercular, antimicrobial, and antifungal properties. These studies are foundational for the discovery of new therapeutic agents (N. Desai et al., 2016), (B. Koçyiğit-Kaymakçıoğlu et al., 2012).
Anticancer and Enzyme Inhibitory Properties
Research on compounds structurally similar to "1-(4-fluorobenzyl)-N'-(2-(4-fluorophenyl)acetyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide" has also focused on their potential anticancer and enzyme inhibitory activities, exploring their mechanisms of action and efficacy in various models. This includes the synthesis of derivatives with potential inhibitory effects on enzymes relevant to diseases like Alzheimer's and diabetes (M. Saleem et al., 2018).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N'-[2-(4-fluorophenyl)acetyl]-1-[(4-fluorophenyl)methyl]-2-oxopyridine-3-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F2N3O3/c22-16-7-3-14(4-8-16)12-19(27)24-25-20(28)18-2-1-11-26(21(18)29)13-15-5-9-17(23)10-6-15/h1-11H,12-13H2,(H,24,27)(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEEDOVCVXSQBKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)C(=C1)C(=O)NNC(=O)CC2=CC=C(C=C2)F)CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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